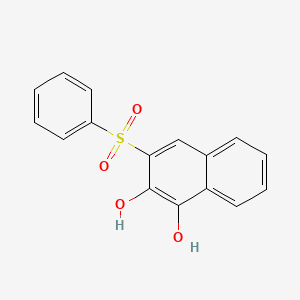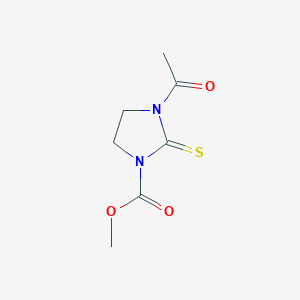
1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine is an organoboron compound characterized by the presence of a boron atom bonded to a 4-tert-butylphenyl group, a chlorine atom, and an N,N-dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine typically involves the reaction of 4-tert-butylphenylboronic acid with N,N-dimethylchloramine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction Reactions: The compound can be reduced to form borohydrides or other reduced boron species.
Common Reagents and Conditions:
Substitution: Reagents such as sodium alkoxides or amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or sodium perborate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of new boron-containing compounds with different functional groups.
Oxidation: Formation of boronic acids or esters.
Reduction: Formation of borohydrides or other reduced boron species.
Scientific Research Applications
1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Material Science: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Biological Studies: Explored for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine involves its interaction with various molecular targets. The boron atom can form reversible covalent bonds with biomolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
4-tert-Butylphenylboronic Acid: Shares the 4-tert-butylphenyl group but lacks the N,N-dimethylamino and chlorine substituents.
N,N-Dimethylaminoborane: Contains the N,N-dimethylamino group but lacks the 4-tert-butylphenyl and chlorine substituents.
Phenylboronic Acid: Similar boron-containing compound but with a phenyl group instead of the 4-tert-butylphenyl group.
Uniqueness: 1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine is unique due to the combination of the 4-tert-butylphenyl group, the chlorine atom, and the N,N-dimethylamino group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
61373-23-7 |
|---|---|
Molecular Formula |
C12H19BClN |
Molecular Weight |
223.55 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)-chloroboranyl]-N-methylmethanamine |
InChI |
InChI=1S/C12H19BClN/c1-12(2,3)10-6-8-11(9-7-10)13(14)15(4)5/h6-9H,1-5H3 |
InChI Key |
BHBFAKAGIHQQSP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(C)C)(N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)






